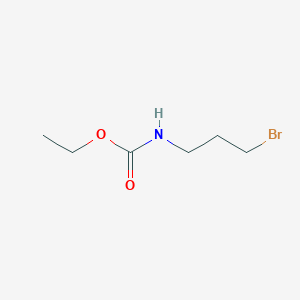

Ethyl 3-bromopropylcarbamate

Description

Overview of Halogenated Alkyl Carbamates as Key Synthetic Precursors

Halogenated alkyl carbamates, such as Ethyl 3-bromopropylcarbamate, are a particularly useful subclass of carbamates. These compounds feature both a carbamate (B1207046) moiety and a halogen atom, providing two distinct reactive sites within the same molecule. The carbamate group can act as a directing group or a stable protecting group for an amine, while the alkyl halide portion serves as an electrophilic site, readily participating in nucleophilic substitution reactions.

This dual functionality allows for the sequential or sometimes simultaneous introduction of different molecular fragments, enabling the construction of intricate molecular architectures. For instance, the bromine atom in this compound can be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, while the carbamate group can be hydrolyzed or otherwise transformed at a later synthetic stage. This versatility makes halogenated alkyl carbamates, including the widely used tert-butyl N-(3-bromopropyl)carbamate, indispensable tools for creating libraries of compounds for drug discovery and materials science. nih.govchemicalbook.com

Historical Context of Carbamate Functionality in Chemical Transformations and Research

The history of carbamates in scientific research is rich and varied. The biological activity of a carbamate was first noted in the 19th century in West Africa. researchgate.net A significant milestone in carbamate chemistry was the isolation of the alkaloid physostigmine (B191203) in 1864, which features a carbamate functional group. researchgate.net The industrial application of carbamates expanded significantly with the discovery of polyurethanes, which are polymers linked by carbamate groups, now ubiquitous in foams, fibers, and coatings. nih.gov In the realm of agriculture, carbamates were introduced as pesticides in the mid-20th century. nih.gov

In synthetic organic chemistry, the carbamate group gained prominence as a reliable protecting group for amines. The development of reagents like benzyl (B1604629) chloroformate (Cbz-Cl) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) revolutionized peptide synthesis by allowing for the temporary masking of the highly reactive amine functionality. researchgate.net This enabled chemists to build complex peptide chains with high precision. Over the years, research has continued to uncover new methods for synthesizing carbamates and new ways to utilize their unique reactivity, cementing their role as a fundamental functional group in modern chemical research. nih.gov

Chemical Profile and Synthesis of this compound

This compound is a colorless liquid at room temperature. wikipedia.org Its chemical structure features an ethyl carbamate group attached to a three-carbon chain with a terminal bromine atom. This structure provides a combination of stability from the carbamate and reactivity from the alkyl bromide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18678-10-9 |

| Molecular Formula | C₆H₁₂BrNO₂ |

| Molecular Weight | 210.07 g/mol |

| Boiling Point | 266.4°C at 760 mmHg |

| Density | 1.372 g/cm³ |

| Flash Point | 114.9°C |

| Refractive Index | 1.473 |

This data is compiled from multiple sources. lookchem.combldpharm.com

The synthesis of related halogenated alkyl carbamates is well-documented. A common method for preparing N-Boc-3-bromopropylamine, a similar compound, involves the reaction of 3-bromopropylamine (B98683) hydrobromide with di-tert-butyl dicarbonate in the presence of a base like triethylamine (B128534). rsc.orgrsc.org This reaction proceeds by the nucleophilic attack of the amine on the Boc anhydride, with the base neutralizing the hydrobromic acid formed. The resulting carbamate is then purified, often by column chromatography. rsc.org

Applications in Organic Synthesis

The utility of this compound and its analogs stems from their bifunctional nature. The alkyl bromide end of the molecule is an excellent electrophile for alkylation reactions. For example, tert-butyl N-(3-bromopropyl)carbamate is used as an alkylating agent to synthesize a variety of compounds, including:

Activators for soluble guanylate cyclase. chemicalbook.com

Inhibitors of human murine double minute 2 (MDM2). chemicalbook.com

Intermediates for sulfonamide synthesis. chemicalbook.com

In one specific application, a related compound, methyl-3-bromopropyl carbamate, was a key fragment in the total synthesis of the antibacterial alkaloid purpuramine-K. The synthesis involved coupling the bromopropyl carbamate fragment with another protected aromatic amine to form an ether linkage. This highlights the role of such compounds in constructing complex natural product skeletons. Similarly, tert-butyl (3-bromopropyl)carbamate has been used in the synthesis of ropinirole (B1195838) analogues, where it serves to introduce a flexible three-carbon chain with a protected amine. rsc.org

Structure

3D Structure

Properties

CAS No. |

18678-10-9 |

|---|---|

Molecular Formula |

C6H12BrNO2 |

Molecular Weight |

210.07 g/mol |

IUPAC Name |

ethyl N-(3-bromopropyl)carbamate |

InChI |

InChI=1S/C6H12BrNO2/c1-2-10-6(9)8-5-3-4-7/h2-5H2,1H3,(H,8,9) |

InChI Key |

ZPSVOEVGBDDSDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCCBr |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of Ethyl 3 Bromopropylcarbamate Transformations

Nucleophilic Substitution Reactions Involving the Terminal Bromine Moiety

The primary reaction pathway for ethyl 3-bromopropylcarbamate involves the nucleophilic substitution of the terminal bromine atom. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Current time information in Bangalore, IN.byjus.com These reactions can proceed through either intermolecular or intramolecular pathways.

Intermolecular Nucleophilic Attack Modalities

In intermolecular nucleophilic substitution, an external nucleophile attacks the electrophilic carbon, displacing the bromide ion. This is a classic example of an S(_N)2 reaction, where the reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comwikipedia.org The reactivity of the substrate is influenced by steric hindrance around the reaction center; as a primary alkyl halide, this compound is well-suited for S(_N)2 reactions. byjus.com

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of products. For instance, amines can react to form N-substituted derivatives. The reaction with primary or secondary amines yields diamine derivatives, which are useful building blocks in the synthesis of more complex molecules, including heterocyclic compounds. chemicalbook.comrsc.org

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Amines (R-NH₂) | N-substituted diamines |

| Azide (N₃⁻) | Azido derivatives |

| Cyanide (CN⁻) | Cyano derivatives |

| Thiolates (RS⁻) | Thioethers |

The reaction conditions for these substitutions typically involve a polar aprotic solvent to facilitate the S(_N)2 mechanism and may require a base to neutralize any acidic byproducts.

Intramolecular Cyclization Pathways

This compound can undergo intramolecular cyclization to form heterocyclic compounds. In these reactions, a nucleophilic center within the molecule attacks the carbon bearing the bromine atom. The carbamate (B1207046) group itself contains potential nucleophiles: the nitrogen atom and the carbonyl oxygen.

Under basic conditions, the carbamate nitrogen can be deprotonated, increasing its nucleophilicity and facilitating an intramolecular S(_N)2 reaction to form a five-membered pyrrolidinone ring or a six-membered piperidin-2-one ring, depending on the specific reaction conditions and the nature of any substituents. mdpi.comorganic-chemistry.org The formation of such heterocyclic structures is a valuable transformation in medicinal chemistry and materials science. nih.gov For example, N-substituted pyrrolidines are common motifs in many biologically active compounds. nih.govresearchgate.net The cyclization can be influenced by the choice of base and solvent. mdpi.com

Gold(I)-catalyzed intramolecular amination of allylic alcohols with carbamates has been shown to form five- and six-membered nitrogen heterocycles in high yields. ontosight.ai While not a direct analogue, this demonstrates the propensity of the carbamate nitrogen to act as an intramolecular nucleophile. Similarly, copper-catalyzed intramolecular N-arylation of carbamates can produce medium and large-sized N-heterocycles. mdpi.com

Carbamate Group Reactivity and Stability in Diverse Synthetic Pathways

The ethyl carbamate group in this compound is generally stable under neutral and mildly acidic or basic conditions, making it a suitable protecting group for the amine functionality during various synthetic transformations. chemicalbook.comnih.govsemanticscholar.org The stability of the carbamate is attributed to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov

However, the carbamate group can be cleaved under more forcing conditions. Acid-catalyzed hydrolysis typically proceeds via an A(_A)c2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. nih.govdocbrown.info Under strongly acidic conditions, the mechanism can shift to an A(_A)l1 mechanism, involving the formation of a carbocation intermediate. docbrown.info Basic hydrolysis of carbamates also occurs, typically initiated by the attack of a hydroxide (B78521) ion at the carbonyl carbon. nih.gov

The stability of the carbamate allows for selective reactions at the terminal bromine without affecting the carbamate moiety. This is crucial for its use as a synthetic intermediate. For example, the bromine can be displaced by a nucleophile, and the carbamate can be subsequently hydrolyzed to reveal the primary amine.

Photochemical and Thermal Decomposition Pathways of Bromopropylcarbamates

The presence of a carbon-bromine bond and a carbamate group suggests that this compound may undergo decomposition under photochemical or thermal stress.

Photochemical Decomposition: Alkyl bromides are known to undergo photolysis upon irradiation with UV light, leading to homolytic cleavage of the C-Br bond to generate an alkyl radical and a bromine radical. nih.govdocbrown.infoechemi.com These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction or dimerization. Studies on the photochemistry of alkyl bromides in ice have shown the formation of carbon monoxide and carbon dioxide as photoproducts. nih.govwikipedia.org The photochemical degradation of ethyl carbamate itself has also been studied, particularly in the context of food and beverage chemistry, where it can be influenced by light exposure. nih.gov

Thermal Decomposition: Carbamates, in general, can decompose upon heating. acs.orgresearchgate.netscielo.org.zaresearchgate.net The decomposition pathways are highly dependent on the structure of the carbamate. For ethyl N-substituted carbamates, thermal decomposition can lead to the formation of an amine, carbon dioxide, and an alkene via a concerted six-membered ring transition state (a type of Ei reaction). researchgate.net Another possible pathway is the cleavage into an isocyanate and an alcohol. researchgate.netscielo.org.za For this compound, thermal decomposition could potentially lead to the elimination of HBr to form an unsaturated carbamate, or cleavage of the carbamate group as described above. The presence of the bromine atom may also influence the decomposition mechanism, potentially catalyzing certain pathways. The thermal decomposition of urea, a related compound, during distillation has been suggested to release cyanic acid, a precursor to ethyl carbamate. researchgate.net

Theoretical and Computational Studies of Reaction Pathways and Selectivity

Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and selectivity of chemical transformations. While specific theoretical studies on this compound are not widely available, computational analyses of related systems can be used to infer its reactivity.

Nucleophilic Substitution: Density Functional Theory (DFT) calculations have been extensively used to study S(_N)2 reactions of haloalkanes. researchgate.netsciforum.netgoogle.com These studies can model the potential energy surface, identify the transition state geometry, and calculate the activation energy for the reaction. Such calculations would predict a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of configuration at that center. rsc.org Computational studies have also explored the role of the solvent in S(_N)2 reactions, showing that polar aprotic solvents stabilize the transition state and accelerate the reaction. sciforum.net

Carbamate Reactivity: Theoretical studies on carbamates have investigated the rotational barrier around the C-N bond, confirming the partial double bond character due to resonance. nih.govd-nb.info Computational analysis has also been applied to understand the mechanism of carbamate hydrolysis under both acidic and basic conditions. nih.gov Furthermore, DFT studies have been used to investigate the degradation mechanism of carbamate pesticides by radicals, providing insights into the reaction pathways and kinetics. d-nb.infosharif.edu For this compound, computational studies could elucidate the competition between intermolecular and intramolecular reaction pathways and predict the regioselectivity and stereoselectivity of these reactions. acs.org

Ethyl 3 Bromopropylcarbamate As a Key Synthetic Intermediate in Complex Molecular Architectures

Applications in Medicinal Chemistry and Drug Discovery Research

The unique chemical properties of ethyl 3-bromopropylcarbamate make it a crucial building block in the synthesis of various pharmaceutically relevant compounds. Its ability to introduce a protected aminopropyl functionality is leveraged in the development of novel therapeutic agents.

Synthesis of Analogues of Bioactive Molecules (e.g., Ropinirole (B1195838) Analogues, Isatin (B1672199) Derivatives)

This compound and its tert-butyl analogue, tert-butyl 3-bromopropylcarbamate, are instrumental in the synthesis of analogues of known bioactive molecules. For instance, in the development of novel ropinirole analogues, tert-butyl 3-bromopropylcarbamate has been used to introduce a functionalized side chain to the ropinirole scaffold. rsc.orgamazonaws.comrsc.org This modification is aimed at exploring the structure-activity relationships of dopamine (B1211576) D2 receptor ligands. rsc.orgrsc.org The synthesis involves the reaction of a dealkylated ropinirole intermediate with tert-butyl 3-bromopropylcarbamate to yield functionalized congeners. rsc.orgresearchgate.net

Similarly, this carbamate (B1207046) is employed in the synthesis of isatin derivatives, which are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.govbiomedres.usorientjchem.orgnih.gov Specifically, tert-butyl 3-bromopropylcarbamate is reacted with isatin derivatives, such as 5,7-dibromoisatin, to create N-substituted isatins. nih.gov These intermediates can be further modified to produce a variety of compounds, including those with potential as tubulin polymerization inhibitors. nih.gov

| Bioactive Molecule | Intermediate Used | Application | Reference |

|---|---|---|---|

| Ropinirole Analogues | tert-Butyl 3-bromopropylcarbamate | Synthesis of dopamine D2 receptor functionalized congeners and homobivalent ligands. | rsc.orgamazonaws.comrsc.org |

| Isatin Derivatives | tert-Butyl 3-bromopropylcarbamate | Synthesis of N-substituted isatins as potential tubulin polymerization inhibitors and for other therapeutic applications. | nih.govbiomedres.us |

Construction of Pharmaceutical Prodrugs and Targeted Delivery Systems

The prodrug approach is a well-established strategy to enhance the pharmaceutical properties of drugs, such as solubility and permeability. nih.govnih.govscielo.br this compound and similar structures can be used to create prodrugs by linking them to a parent drug molecule. This linkage is designed to be cleaved in vivo, releasing the active drug. While direct examples of this compound in marketed prodrugs are not prominent in the search results, the general principle of using carbamate linkers is a common strategy in prodrug design. google.com These linkers can improve a drug's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets. nih.govnih.gov

Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, minimizing off-target effects. The functional groups of this compound allow it to be incorporated into larger constructs designed for targeted delivery. For example, it can be used to attach a drug to a targeting moiety, such as an antibody or a ligand for a specific receptor.

Role in the Synthesis of Enzyme Inhibitors (e.g., Cholinesterase Inhibitors, MDM2 Inhibitors, Soluble Guanylate Cyclase Activators)

This compound and its analogues are key intermediates in the synthesis of various enzyme inhibitors.

Cholinesterase Inhibitors: These inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's. semanticscholar.orgnih.govmdpi.com Phenyl 3-bromopropylcarbamate has been used to synthesize novel carbamate derivatives that exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). semanticscholar.org For instance, phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate showed significant inhibitory potential against AChE. semanticscholar.org

MDM2 Inhibitors: The p53-MDM2 interaction is a critical target in cancer therapy. nih.govnih.govmdpi.com Tert-butyl 3-bromopropylcarbamate is used in the synthesis of N-substituted chromenotriazolopyrimidines, which act as inhibitors of the human murine double minute 2 (MDM2) protein. chemicalbook.comlookchem.comsigmaaldrich.comchemicalbook.com By inhibiting MDM2, the tumor suppressor function of p53 can be restored. nih.gov

Soluble Guanylate Cyclase (sGC) Activators: Soluble guanylate cyclase is a key enzyme in the nitric oxide signaling pathway. ekt.grnih.gov Tert-butyl 3-bromopropylcarbamate serves as a reagent in the synthesis of benzydamine (B159093) analogues, which are activators of sGC. chemicalbook.comlookchem.comsigmaaldrich.com These activators have therapeutic potential in conditions associated with impaired nitric oxide signaling. ekt.gr

| Enzyme Target | Intermediate Used | Resulting Inhibitor/Activator Class | Therapeutic Area | Reference |

|---|---|---|---|---|

| Cholinesterases (AChE, BChE) | Phenyl 3-bromopropylcarbamate | Carbamate derivatives | Neurodegenerative diseases | semanticscholar.orgnih.gov |

| MDM2 | tert-Butyl 3-bromopropylcarbamate | N-substituted chromenotriazolopyrimidines | Cancer | nih.govchemicalbook.comlookchem.comsigmaaldrich.com |

| Soluble Guanylate Cyclase (sGC) | tert-Butyl 3-bromopropylcarbamate | Benzydamine analogues (activators) | Cardiovascular diseases | chemicalbook.comlookchem.comsigmaaldrich.comekt.gr |

Precursor for Advanced Immunoconjugate Chelators for Chemical Biology

In the field of chemical biology, this compound and its derivatives are utilized in the synthesis of chelators for immunoconjugates. These chelators are essential for radiolabeling antibodies with metallic radioisotopes for applications in medical imaging and radiotherapy. For example, benzyl (B1604629) (3-bromopropyl)carbamate has been used in the synthesis of a primary amine-functionalized pentaazamacrocycle. mdpi.com This functionalized macrocycle can then be conjugated to a targeting antibody and used to chelate radioisotopes like copper-64. mdpi.com

Building Block for Novel Proteolysis-Targeting Chimeras (PROTACs) and PD-L1 Degraders in Cancer Immunotherapy Research

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that induce the degradation of specific proteins. thno.orgarvinas.commdpi.com this compound and its analogues can serve as linkers or components in the synthesis of PROTACs. In the development of degraders for Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, tert-butyl (3-bromopropyl)carbamate has been used as a substrate in the synthesis of small molecule PD-L1 degraders. acs.orgmedchemexpress.com These degraders work by linking a PD-L1 binding molecule to an E3 ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of PD-L1. arvinas.comacs.org

| Technology | Target Protein | Intermediate Used | Application | Reference |

|---|---|---|---|---|

| PROTACs/Protein Degraders | PD-L1 | tert-Butyl (3-bromopropyl)carbamate | Inducing the degradation of PD-L1 for cancer immunotherapy. | acs.orgmedchemexpress.com |

| PROTACs | MDM2 | Not explicitly this compound, but related linkers are used. | Development of MDM2 degraders for cancer therapy. | nih.gov |

Development of Antibacterial Agents and Hybrid Antibiotics

The emergence of antibiotic resistance necessitates the development of new antibacterial agents. nih.govmdpi.comreactgroup.orgmdpi.com Carbamate-containing compounds have shown promise in this area. While direct synthesis of antibacterial agents using this compound was not extensively detailed in the provided search results, the carbamate moiety is present in some antibacterial compounds. orientjchem.org Furthermore, the concept of hybrid antibiotics, where two different pharmacophores are linked together, is a growing area of research. nih.govchemrxiv.org The bifunctional nature of this compound makes it a potential linker for creating such hybrid molecules, which could offer a strategy to overcome resistance mechanisms. nih.gov For instance, various isatin derivatives, which can be synthesized using bromoalkyl carbamates, have been investigated for their antibacterial properties against strains like S. aureus and E. coli. orientjchem.orgekb.eg

Role in Natural Product Total Synthesis

The precise construction of complex natural products is a significant challenge in organic chemistry. Bifunctional reagents like this compound are instrumental in these multi-step syntheses, providing a reliable method to introduce specific carbon-nitrogen frameworks.

Marine sponges are a rich source of structurally unique and biologically active alkaloids, including a diverse family of compounds derived from dibromotyrosine. mdpi.com The synthesis of these complex molecules, such as purealin (B1241012) and psammaplysin A, often requires the assembly of multiple fragments. mdpi.com A key challenge is the introduction of short, functionalized amino-alkyl chains to link different parts of the molecular scaffold.

This compound is an ideal reagent for this purpose. Its reactive alkyl bromide end can undergo nucleophilic substitution with a suitable functional group (like a phenol (B47542) or amine) on a core part of the alkaloid structure. This reaction forges a stable carbon-carbon or carbon-nitrogen bond, extending the molecular framework by a three-carbon chain. The ethyl carbamate group serves as a stable protecting group for the amine, preventing unwanted side reactions. In a later synthetic step, this carbamate can be cleanly removed to reveal a primary amine, which can then be used for further elaboration, such as forming an amide bond to connect another molecular fragment.

While specific examples in the literature may detail the use of the corresponding tert-butyl (Boc) protected amine, the synthetic utility of this compound is directly comparable. The strategy of using such a protected 3-bromopropylamine (B98683) linker is crucial for building the characteristic structures of many bromotyrosine alkaloids. mdpi.comnih.gov

| Synthetic Application in Alkaloid Synthesis | |

| Reagent | This compound |

| Function | Introduction of a 3-aminopropyl unit |

| Key Reaction (Step 1) | Nucleophilic substitution at the C-Br bond |

| Key Reaction (Step 2) | Deprotection of the carbamate to reveal a primary amine |

| Role in Framework | Acts as a linker between molecular fragments |

| Target Class Example | Dibromotyrosine-derived marine alkaloids mdpi.com |

Utilization in Polymer Chemistry and Functional Material Synthesis

The versatility of this compound extends into materials science, where it is used to impart new properties to polymers, create functional surfaces, and build nanoscale structures.

Post-polymerization modification (PPM) is a powerful technique for creating functional polymers from pre-existing polymer backbones. nih.govrsc.org This approach allows for the introduction of specific chemical groups without altering the polymer's chain length or structure. This compound is particularly useful for a PPM reaction known as quaternization. d-nb.info

In this process, a polymer containing nucleophilic groups, such as tertiary amines (e.g., poly[2-(dimethylamino)ethyl methacrylate] or PDMAEMA), is reacted with this compound. The tertiary amine on the polymer side chain attacks the electrophilic carbon attached to the bromine, displacing the bromide ion and forming a quaternary ammonium (B1175870) salt. This reaction effectively grafts the 3-(ethoxycarbonylamino)propyl group onto the polymer backbone. The result is a new polymer decorated with positively charged quaternary ammonium centers, drastically altering its physical and chemical properties, such as solubility and interactivity.

The quaternization described above is a primary method for producing cationic polymers. acs.org These positively charged macromolecules are of significant interest, particularly for their antimicrobial properties. nih.govmdpi.com The mechanism of action for these polymers mimics that of natural host-defense peptides. nih.gov

The positively charged quaternary ammonium sites on the polymer chain are attracted to the negatively charged cell membranes of bacteria. This electrostatic interaction allows the polymer to disrupt the bacterial membrane, leading to the leakage of cellular contents and ultimately cell death. mdpi.com By first creating a polymer and then modifying it with a reagent like this compound, researchers can precisely control the density of cationic charges, which is a key factor in balancing antimicrobial efficacy with potential toxicity to mammalian cells. rsc.orgcsic.es This method provides a versatile platform for developing new classes of biodegradable and biocompatible antimicrobial materials. rsc.org

| Modification of Polymers | |

| Reagent | This compound |

| Process | Post-polymerization modification |

| Reaction | Quaternization of tertiary amine-containing polymers d-nb.info |

| Resulting Polymer Class | Cationic Polymer |

| Key Functional Group | Quaternary Ammonium Salt |

| Primary Application | Antimicrobial Agents nih.govcsic.es |

Graphene and graphene oxide (GO) are two-dimensional materials with exceptional properties. To integrate them into functional devices or composite materials, their surfaces often need to be chemically modified, a process known as functionalization. acs.org Amine-functionalized graphene is particularly valuable as the amine groups can serve as anchor points for further reactions or for bioconjugation. rsc.orgrsc.orgnih.gov

This compound can be used to introduce protected amine functionalities onto the graphene oxide surface. The oxygen-containing functional groups on GO (such as epoxides or hydroxyls) can react with the alkyl bromide end of the molecule. Following this grafting step, the ethyl carbamate protecting group can be removed to expose primary amine groups on the graphene sheet. This creates a highly functional surface that can be used in the development of sensors, hydrogels for regenerative medicine, or as a platform for the self-assembly of more complex hierarchical structures. acs.orgrsc.org

Dendrimers are perfectly branched, tree-like macromolecules with a defined size and a high density of surface functional groups. nih.govmdpi.com Their synthesis requires a step-by-step, generational approach. Bifunctional building blocks are essential for this process.

This compound is an excellent example of such a building block for constructing dendrimers, particularly those based on amines like poly(amidoamine) (PAMAM) dendrimers. mdpi.comgoogle.com In a typical divergent synthesis, the surface of a dendrimer core (e.g., covered in primary amines) can be reacted with this compound. The surface amines react with the alkyl bromide, attaching the -(CH2)3-NH-COOEt group to each site. The next step involves the hydrolysis of the ethyl carbamate groups to reveal a new layer of primary amines. This new "surface" constitutes the next generation of the dendrimer and is ready for another round of reactions, allowing the dendrimer to grow in a controlled, layer-by-layer fashion. mdpi.com This strategy is fundamental to creating the well-defined, hyperbranched architectures that give dendrimers their unique properties for applications in drug delivery and medical imaging. google.comnih.gov

Derivatization for Graphene-Based Systems and Self-Assembly Research

Development of Novel Linkers and Scaffolds in Hybrid Molecular Designs

This compound is a valuable bifunctional reagent in synthetic chemistry, particularly in the construction of novel linkers and scaffolds for hybrid molecules. Its structure features two key reactive sites: a carbamate-protected amine and an alkyl bromide. The ethyl carbamate group provides stable protection for the nitrogen atom, which can be deprotected under specific conditions to reveal a primary amine. The propyl chain acts as a spacer, and the terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for the sequential and controlled connection of different molecular entities, a cornerstone of hybrid molecular design. vulcanchem.comsmolecule.com

Research Findings in Linker and Scaffold Synthesis

The utility of the 3-(alkoxycarbonylamino)propyl bromide scaffold is demonstrated across various research areas, from radiopharmaceuticals to targeted cancer therapies. Its role as a foundational building block allows for the systematic assembly of complex molecular architectures.

One significant application is in the development of bifunctional chelators for radiometals used in medical imaging and therapy. For instance, researchers have utilized tert-butyl (3-bromopropyl)carbamate to modify bispidine-based structures. In one study, the carbamate was reacted with a bispidine precursor under basic conditions to introduce a protected amino-propyl arm. Following deprotection, this terminal amine can be conjugated to biomolecules for targeted delivery of radiometals like Copper-64. nih.gov This modular approach highlights the reagent's utility in creating scaffolds that separate the metal-chelating function from the biomolecule-conjugation site. nih.gov

In the field of cancer immunotherapy, derivatives of this linker have been used to synthesize novel programmed death-ligand 1 (PD-L1) degraders. In a recent study, tert-butyl (3-bromopropyl)carbamate was used to alkylate a phenolic oxygen on a berberine-derived scaffold. acs.org The resulting molecule, featuring a three-carbon linker terminating in a protected amine, served as an intermediate for conjugation to peptides. This strategy led to the creation of peptide-drug conjugates capable of specifically targeting and degrading the PD-L1 protein, demonstrating superior efficacy in downregulating PD-L1 compared to the parent molecule. acs.org

Furthermore, this class of reagents is instrumental in synthesizing ligands for neurological targets. To explore structure-activity relationships of multi-target ligands, a propyl bridge was introduced into a molecule designed to interact with both TrkB and 5-HT4 receptors. mdpi.com The synthesis involved the alkylation of a piperidine (B6355638) nitrogen with tert-butyl-(3-bromopropyl)carbamate to create a key intermediate, demonstrating the linker's role in tuning the distance between two pharmacophoric moieties to optimize biological activity. mdpi.com

The following table summarizes selected examples where the 3-(alkoxycarbonylamino)propyl bromide scaffold has been used to develop novel linkers in complex molecules.

| Starting Reagent | Molecular Scaffold/Target | Linked Moieties | Application/Purpose of Linker | Reference(s) |

| tert-Butyl (3-bromopropyl)carbamate | Bispidine | Bispidine Core + Terminal Amine | Development of bifunctional chelators for 64CuII in radiopharmaceuticals. | nih.gov |

| tert-Butyl (3-bromopropyl)carbamate | Berberine (BBR) Derivative | BBR Scaffold + Terminal Amine | Synthesis of intermediates for PD-L1-specific peptide-drug conjugates for cancer immunotherapy. | acs.org |

| tert-Butyl (3-bromopropyl)carbamate | Piperidine Derivative | Piperidine Moiety + 5-HT4 Receptor Ligand | Introduction of a propyl bridge in pleiotropic ligands for neuroprotective agents. | mdpi.com |

| tert-Butyl (3-bromopropyl)carbamate | 6-(3-chlorophenyl)-1H-indole | Indole (B1671886) Scaffold + Terminal Amine | Synthesis of indole analogues as potential antibacterial agents. | latrobe.edu.au |

These examples underscore the versatility of this compound and its analogues as fundamental tools in medicinal chemistry. They provide a reliable method for introducing a short, flexible hydrocarbon chain with a protected amine, enabling the construction of sophisticated molecular linkers and scaffolds essential for the development of next-generation hybrid therapeutics.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 3 Bromopropylcarbamate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For Ethyl 3-bromopropylcarbamate, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques, are routinely used.

¹H NMR Applications

Proton NMR (¹H NMR) is fundamental for determining the structure of this compound by identifying the number of different types of protons, their electronic environments, and their proximity to other protons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and bromopropyl moieties of the molecule are observed. The ethoxy group protons appear as a quartet for the methylene (B1212753) group (-O-CH₂) and a triplet for the terminal methyl group (-CH₃), a result of spin-spin coupling. The bromopropyl chain presents as a triplet for the methylene group adjacent to the bromine atom (-CH₂-Br), another triplet for the methylene group next to the nitrogen atom (-CH₂-NH), and a multiplet for the central methylene group (-CH₂-CH₂-CH₂-). A broad singlet for the amine proton (-NH) is also characteristic. amazonaws.com

The chemical shifts (δ) are a key indicator of the electronic environment of the protons. For example, in a derivative, tert-butyl (3-bromopropyl)carbamate, the protons of the methylene group adjacent to the bromine atom (CH₂-Br) resonate at approximately 3.44 ppm, while the methylene protons next to the carbamate (B1207046) nitrogen (-NH-CH₂) appear around 3.25 ppm. The central methylene protons (-CH₂-CH₂-CH₂-) are observed near 2.05 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Carbamate Derivatives

| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl N-(3-hydroxypropyl) carbamate | -CH₂-OH | 3.64 | t |

| -CH₂-NH | 3.29 | q | |

| -CH₂-CH₂-CH₂- | 1.70 | p | |

| -O-CH₂- | 4.08 | q | |

| -CH₃ | 1.21 | t | |

| tert-Butyl (3-bromopropyl)carbamate | -CH₂-Br | 3.44 | t |

| -CH₂-NH | 3.20-3.30 | m | |

| -CH₂-CH₂-CH₂- | 1.99-2.10 | m | |

| -C(CH₃)₃ | 1.44 | s |

Data sourced from literature reports. amazonaws.comrsc.org t=triplet, q=quartet, p=pentet, m=multiplet, s=singlet.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for confirmation of the compound's structure and assessment of its purity.

In the ¹³C NMR spectrum of a related compound, tert-butyl (3-bromopropyl)carbamate, the carbonyl carbon of the carbamate group (-NH-C =O) typically appears in the downfield region around 156.1 ppm. rsc.org The carbons of the bromopropyl chain are distinguishable: the carbon bonded to bromine ( C H₂-Br) is found at approximately 32.8 ppm, the carbon adjacent to the nitrogen ( C H₂-NH) at about 39.1 ppm, and the central methylene carbon (-CH₂-C H₂-CH₂-) at roughly 30.9 ppm. rsc.org For the ethyl group in ethyl carbamate derivatives, the methylene carbon (-O-C H₂) resonates around 61 ppm and the methyl carbon (-C H₃) near 15 ppm. amazonaws.com

Table 2: Representative ¹³C NMR Spectral Data for Carbamate Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| Ethyl N-(3-hydroxypropyl) carbamate | C=O | 156.92 |

| -O-CH₂- | 61.09 | |

| -CH₂-NH- | 39.49 | |

| -CH₂-OH | 32.75 | |

| -CH₂-CH₂-CH₂- | 30.91 | |

| -CH₃ | 14.83 | |

| tert-Butyl (3-bromopropyl)carbamate | C=O | 156.1 |

| -C (CH₃)₃ | 79.6 | |

| -CH₂-NH- | 39.1 | |

| -CH₂-Br | 32.8 | |

| -CH₂-CH₂-CH₂- | 30.9 | |

| -C(C H₃)₃ | 28.5 |

Data sourced from literature reports. amazonaws.comrsc.org

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

For more complex structures or for unambiguous assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY would show correlations between the protons of adjacent methylene groups in the propyl chain, confirming their connectivity. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : These techniques correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the definitive assignment of which protons are bonded to which carbons.

These advanced techniques are particularly valuable in the analysis of derivatives of this compound, where the introduction of other functional groups can lead to more complex spectra.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound and its derivatives. asianpubs.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are generated.

For carbamate compounds, ESI-MS is typically performed in positive ion mode, where the molecule is detected as a protonated species [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. amazonaws.com For instance, the precursor, Ethyl N-(3-hydroxypropyl) carbamate, shows signals at m/z = 148.1 for [M+H]⁺ and m/z = 170.1 for [M+Na]⁺. amazonaws.com This confirms the molecular weight of the compound. The technique is sensitive and requires only a small amount of sample. scielo.br

Table 3: ESI-MS Data for Carbamate Derivatives

| Compound | Molecular Formula | Calculated Ion [M+H]⁺ (m/z) | Observed Ion [M+H]⁺ (m/z) | Calculated Ion [M+Na]⁺ (m/z) | Observed Ion [M+Na]⁺ (m/z) |

| Ethyl N-(3-hydroxypropyl) carbamate | C₆H₁₃NO₃ | 148.17 | 148.1 | 170.16 | 170.1 |

| 4-(2-((3-Aminopropyl)(propyl)amino)ethyl)indolin-2-one | C₁₆H₂₅N₃O | 276.2070 | 276.3 | - | - |

Data sourced from literature reports. amazonaws.comrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

HRMS analysis of carbamate derivatives allows for the determination of their elemental formula with a high degree of confidence. For example, in the synthesis of a ropinirole (B1195838) analogue, the intermediate tert-butyl (3-((2-(2-oxoindolin-4-yl)ethyl)(propyl)amino)propyl)carbamate was analyzed by HRMS. rsc.org The calculated mass for the protonated molecule [M+H]⁺ (C₂₁H₃₃N₃O₃) was 376.2595, and the experimentally found mass was 376.2612, confirming the elemental composition. rsc.org The fragmentation patterns observed in HRMS can also provide valuable structural information. nasa.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation. uni-saarland.de When this compound is subjected to EI-MS, the high-energy electrons (typically 70 eV) cause the molecule to ionize and fragment in a reproducible manner. uni-saarland.de The resulting mass spectrum displays a fragmentation pattern that is characteristic of the molecule's structure.

The molecular ion peak (M+), corresponding to the intact ionized molecule, is a key piece of information as it directly indicates the molecular weight. libretexts.org However, due to the high energy of EI, the molecular ion peak for some compounds can be weak or even absent, as the molecule may fragment extensively. uni-saarland.delibretexts.org The analysis of the fragment ions is therefore crucial for structural elucidation. Common fragmentation pathways for carbamates and alkyl bromides can be predicted. For instance, cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine atom. Similarly, fragmentation around the carbamate functional group can lead to characteristic ions.

In analogous compounds, such as ethyl 3-(2-chlorophenyl)-propenoate, EI-MS analysis has shown distinct fragmentation patterns, including the loss of a halogen from the molecular ion. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, the principles of EI-MS suggest that characteristic fragments would be observed, allowing for structural confirmation by comparing the experimental spectrum to reference data. libretexts.org The complexity of the fragmentation pattern serves as a molecular fingerprint. libretexts.org

Table 1: Predicted Key Fragmentation Patterns for this compound in EI-MS

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| M+ | Intact molecular ion |

| [M - Br]+ | Loss of a bromine atom |

| [M - OCH2CH3]+ | Loss of the ethoxy group |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing non-volatile and thermally unstable polar compounds. creative-proteomics.com Developed by Michael Barber in 1980, this method involves bombarding the sample, which is mixed in a non-volatile liquid matrix like glycerol, with a high-energy beam of neutral atoms such as argon or xenon. wikipedia.org This process generates primarily intact protonated molecules [M+H]+ or deprotonated molecules [M-H]-, making it easier to determine the molecular weight of the analyte. creative-proteomics.comwikipedia.org

For this compound, FAB-MS would be expected to produce a prominent [M+H]+ ion, confirming its molecular weight with minimal fragmentation. This technique is highly sensitive, requiring only a small amount of sample. creative-proteomics.com The choice of the matrix is critical and is often determined by trial and error, with the primary requirements being that the sample is soluble in the matrix and the matrix has low volatility under vacuum. umd.edu Common matrices include glycerol, thioglycerol, and 3-nitrobenzyl alcohol (3-NBA). wikipedia.org

The information gained from FAB-MS can be instrumental in confirming the successful synthesis of a target compound. nih.gov In the context of derivatives, FAB-MS coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information and help in identifying synthetic byproducts. nih.gov

Table 2: Expected Ions in FAB-MS of this compound

| Ion | Description |

|---|---|

| [M+H]+ | Protonated molecular ion |

| [M+Na]+ | Sodium adduct of the molecular ion |

| [M+K]+ | Potassium adduct of the molecular ion |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is highly effective for the analysis of complex mixtures and for the determination of compounds in various matrices. For this compound and its derivatives, LC-MS can be used for both qualitative and quantitative analysis.

In a typical LC-MS setup, the sample is first separated on an HPLC column, often using reversed-phase chromatography where the mobile phase is more polar than the stationary phase. moravek.com The separated components then enter the mass spectrometer, which is commonly equipped with an electrospray ionization (ESI) source. researchgate.net ESI is a soft ionization technique that generates charged droplets which, upon solvent evaporation, produce intact molecular ions (e.g., [M+H]+ or [M-H]-).

Research on related compounds like ethyl carbamate has demonstrated the utility of LC-MS for sensitive and rapid determination without the need for derivatization. researchgate.net For instance, in the analysis of ethyl carbamate in fortified wine, a transition of m/z = 90.10 → 62.05 was used for quantification. researchgate.net Similar specific ion transitions could be developed for this compound for quantitative studies. The retention time from the LC provides an additional layer of identification. frontiersin.org The entire process, from data acquisition to analysis including feature picking and annotation, allows for a comprehensive understanding of the sample's composition. chromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. specac.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An IR spectrum is a plot of transmittance versus wavenumber, and the absorption bands are characteristic of the functional groups present. specac.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The region between 1500 and 3500 cm⁻¹ is particularly useful for identifying most functional groups. specac.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (carbamate) | Stretching | 3400 - 3200 | Medium |

| C-H (alkane) | Stretching | 3000 - 2850 | Strong |

| C=O (carbamate) | Stretching | 1740 - 1680 | Strong, sharp |

| C-O (ester-like) | Stretching | 1300 - 1000 | Strong |

| C-N (carbamate) | Stretching | 1250 - 1020 | Medium |

The N-H stretch of the carbamate group is expected to appear as a medium-intensity band in the region of 3400-3200 cm⁻¹. specac.com The C=O (carbonyl) stretch is a very strong and sharp absorption that is characteristic of carbamates and is typically found between 1740 and 1680 cm⁻¹. specac.comorgchemboulder.com The C-H stretching vibrations of the alkyl chains will be observed just below 3000 cm⁻¹. libretexts.org The C-O stretching of the carbamate will show strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comlibretexts.org Finally, the presence of the bromine atom is confirmed by a C-Br stretching vibration in the lower frequency "fingerprint region" of the spectrum, typically between 650 and 550 cm⁻¹. vscht.cz This fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole. libretexts.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.org It operates on the principle of separating components of a mixture based on their differential affinities for a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.orgslideshare.net

To monitor a reaction producing this compound, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable mobile phase. The polarity of the mobile phase is crucial; a less polar mobile phase will result in lower Rƒ values for polar compounds as they will adhere more strongly to the polar silica gel stationary phase. aga-analytical.com.pl The separated spots are visualized, often using UV light if the compounds are UV-active, or by staining.

The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. libretexts.org By comparing the Rƒ values of the spots in the reaction mixture to those of the starting materials and the expected product, one can determine if the reaction is complete, has stalled, or has produced side products. For instance, as the reaction proceeds, the spot corresponding to the starting material will diminish in intensity while the spot for the more or less polar product will appear and intensify. The choice of mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexane, is optimized to achieve good separation between the reactants and products.

Table 4: Hypothetical TLC Data for a Reaction Forming this compound

| Compound | Mobile Phase (e.g., 30% Ethyl Acetate in Hexane) | Rƒ Value |

|---|---|---|

| Starting Material A (e.g., 3-bromopropan-1-amine) | 30% Ethyl Acetate in Hexane | 0.2 |

| Starting Material B (e.g., Ethyl Chloroformate) | 30% Ethyl Acetate in Hexane | 0.8 |

High Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.com It offers high resolution and sensitivity, making it ideal for determining the purity and yield of synthesized compounds like this compound.

In HPLC, the sample is injected into a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. advancechemjournal.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. openaccessjournals.com For a compound like this compound, reversed-phase HPLC is a common choice. moravek.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and an organic modifier like acetonitrile (B52724) or methanol (B129727). uv.es

The purity of an this compound sample can be determined by analyzing its chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and yield determination when calibrated with a standard of known concentration. The retention time, the time it takes for the analyte to pass through the column, is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and column temperature) and aids in compound identification. advancechemjournal.com

Table 5: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (at a suitable wavelength) or Mass Spectrometer |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but would be reproducible |

Computational Chemistry and Theoretical Studies of Ethyl 3 Bromopropylcarbamate and Its Derivatives

Molecular Docking Simulations in Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is widely employed in drug discovery to understand how a ligand, such as a derivative of ethyl 3-bromopropylcarbamate, might interact with a biological target, typically a protein or enzyme. bohrium.comnih.gov

The process involves predicting the binding mode and affinity of a ligand to a target's active site. A high docking score often indicates a stronger binding affinity. cosmosscholars.com For instance, in studies of other bromo-containing compounds, molecular docking has been used to identify potential anticancer agents by evaluating their binding to metabolic enzymes or other protein targets. nih.govcosmosscholars.com The stability of these docked complexes can be further assessed using molecular dynamics simulations, which simulate the movement of atoms over time. cosmosscholars.com Computational analysis can also predict the drug-likeness and pharmacokinetic properties of compounds, helping to prioritize candidates for further development. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of molecules. rsc.orgchimicatechnoacta.ru These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting how a molecule will behave in a chemical reaction.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) on the molecular surface. mdpi.com

For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and ethoxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the N-H group, making them potential sites for nucleophilic interaction. The bromine atom would also influence the electrostatic potential, creating regions of varying reactivity. The topology of the MESP can be analyzed to identify critical points that correspond to minima (Vmin), which are indicative of electron-rich sites. nih.gov

Table 1: Illustrative MEP Data for a Carbamate (B1207046) Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

| Atom/Region | MEP (kcal/mol) | Interpretation |

| Carbonyl Oxygen | -50 to -60 | High electron density, strong site for electrophilic attack |

| N-H Hydrogen | +30 to +40 | Electron deficient, potential hydrogen bond donor |

| Bromine Atom | Variable | Can exhibit both positive (σ-hole) and negative regions |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. cosmosscholars.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. cosmosscholars.comresearchgate.net

In the context of this compound, the HOMO is likely to be localized on the carbamate group, particularly the nitrogen and oxygen atoms, as well as the bromine atom. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the C-Br bond. The energies of these orbitals and their gap can be calculated to predict the molecule's kinetic stability and reactivity in various chemical reactions. researchgate.net For instance, a study on other carbamate-containing compounds used FMO analysis to understand their collecting abilities in flotation processes, correlating HOMO-LUMO energies with performance. mdpi.com

Table 2: Representative FMO Data for a Carbamate Compound (Note: This is a representative table. Actual values for this compound would require specific calculations.)

| Orbital | Energy (eV) | Interpretation |

| HOMO | -6.5 to -7.5 | Electron-donating ability, nucleophilic character |

| LUMO | -0.5 to -1.5 | Electron-accepting ability, electrophilic character |

| HOMO-LUMO Gap | 6.0 to 7.0 | Indicator of chemical reactivity and kinetic stability |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for understanding molecular structure, stability, and interactions in biological systems. nih.govchemrxiv.org NCI analysis, often visualized using the Reduced Density Gradient (RDG), allows for the identification and characterization of these weak interactions in real space. nih.govresearchgate.net

The RDG scatter plots and isosurface maps distinguish between different types of interactions: blue isosurfaces typically indicate strong attractive interactions like hydrogen bonds, green signifies weak van der Waals interactions, and red indicates repulsive steric clashes. researchgate.net For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen, as well as van der Waals interactions involving the propyl chain and bromine atom. In a biological context, this analysis can elucidate the specific non-covalent forces governing the binding of the molecule to a protein target. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de This theory analyzes the critical points of the electron density (ρ) to characterize the nature of atomic and intermolecular interactions. uni-rostock.de

In a QTAIM analysis, a bond path between two atoms indicates a chemical bond. The properties at the bond critical point (BCP), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the bond. researchgate.net For this compound, QTAIM could be used to precisely characterize the covalent bonds within the molecule and to investigate weaker non-covalent interactions, such as hydrogen bonds. researchgate.net

Energy Framework Calculations for Intermolecular Interactions

Energy framework calculations are used to visualize and quantify the intermolecular interaction energies within a crystal lattice. researchgate.net This method helps to understand the packing of molecules in the solid state and the dominant forces that govern the crystal structure. The calculations typically partition the total interaction energy into electrostatic, polarization, dispersion, and repulsion components.

For this compound, these calculations could reveal how the molecules arrange themselves in a crystal and which interactions (e.g., hydrogen bonding, halogen bonding involving the bromine atom, or van der Waals forces) are most significant in stabilizing the crystal packing. researchgate.net The resulting energy frameworks are often represented as diagrams where the thickness of the cylinders connecting molecular pairs is proportional to the interaction energy, providing a clear visual representation of the crystal's energetic architecture. researchgate.net

Conformational Analysis and Stereochemical Considerations in Design

The conformational flexibility of this compound is a critical determinant of its chemical behavior and its utility as a building block in molecular design. This flexibility arises from rotations around several key single bonds: the C-N and C-O bonds of the carbamate moiety and the C-C bonds of the propyl chain. Computational chemistry provides powerful tools to explore the potential energy surface (PES) of the molecule, identifying stable conformers and the energy barriers between them. researchgate.netuni-rostock.demolpro.netmdpi.com

Conformational Preferences of the Carbamate Group:

Analysis of the Propyl Chain Conformation:

The three-carbon chain of this compound introduces additional degrees of freedom. Rotation around the C1-C2 and C2-C3 bonds of the propyl linker dictates the spatial relationship between the carbamate group and the terminal bromine atom. Similar to the classic conformational analysis of butane, these rotations lead to gauche and anti arrangements. Steric and stereoelectronic effects govern the stability of these conformers. tgjonesonline.co.uke-bookshelf.deucla.eduoup.com

Steric Hindrance: Conformations that place the bulky ethylcarbamate group and the bromine atom in close proximity (gauche interactions) are generally higher in energy due to repulsive steric strain. The most stable conformer is expected to be an extended chain where these groups are in an anti-periplanar arrangement, minimizing steric clash.

Stereoelectronic Effects: Interactions between the orbitals of the C-Br bond and the carbamate group can also influence conformational preference. For instance, hyperconjugation effects, involving the interaction of filled and empty orbitals, can stabilize certain geometries over others. researchgate.netnih.gov These effects are more subtle than steric hindrance but are crucial for an accurate description of the conformational landscape.

Computational methods, particularly DFT at levels like B3LYP with basis sets such as 6-31G* or higher, are employed to model these interactions. uoa.grnih.gov By performing a relaxed potential energy surface scan for the key dihedral angles, the relative energies of all possible conformers can be calculated and ranked. researchgate.netuni-rostock.de

The tables below present hypothetical but representative data for the key dihedral angles and relative energies of plausible conformers of this compound, as would be determined by computational analysis.

Table 1: Defining Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Value in Low-Energy Conformer (degrees) |

|---|---|---|

| ω (O=C-N-C1) | Defines the carbamate planarity and cis/trans isomerism. | ~180° (trans) |

| τ1 (N-C1-C2-C3) | Rotation around the first C-C bond of the propyl chain. | ~180° (anti) |

| τ2 (C1-C2-C3-Br) | Rotation around the second C-C bond of the propyl chain. | ~180° (anti) |

Table 2: Calculated Relative Stabilities of Hypothetical Conformers

| Conformer (τ1, τ2) | Description | Calculated Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Anti, Anti | Fully extended chain, minimal steric hindrance. | 0.00 (Global Minimum) |

| Anti, Gauche | Interaction between the C2-H and the bromine atom. | ~0.85 |

| Gauche, Anti | Interaction between the carbamate group and the C3-H. | ~0.95 |

| Gauche, Gauche | Significant steric interaction between the carbamate and bromine groups. | > 3.00 |

Stereochemical Considerations in Molecular Design:

A thorough understanding of the conformational preferences of this compound is vital for its application in rational drug or material design. mdpi.com The molecule's three-dimensional shape, defined by the population-weighted average of its stable conformers, dictates how it interacts with its environment.

When designing larger molecules, the predictable geometry of the lowest-energy conformer (the anti, anti form) allows for precise positioning of the terminal bromine atom. This is critical for reactions where the bromine acts as a leaving group or a site for further functionalization, as its accessibility and trajectory of approach by other reagents are determined by the chain's conformation. ucla.edu Furthermore, the orientation of the carbamate's N-H and carbonyl groups—potential hydrogen bond donors and acceptors, respectively—is fixed by the cis/trans preference. nih.gov Designing molecules that rely on specific intermolecular interactions requires accurate knowledge of which conformation will predominate to ensure that these functional groups are correctly positioned to engage with a biological target or another molecule in a self-assembly process.

Q & A

Basic: What are the optimal reaction conditions for synthesizing ethyl 3-bromopropylcarbamate?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution. A validated protocol involves reacting 3-bromopropylamine with ethyl chloroformate under alkaline conditions (pH 9–10 maintained by aqueous Na₂CO₃) at room temperature for 3–4 hours. TLC (n-hexane:EtOAc, 70:30) is recommended to monitor reaction progress. Post-reaction, the product is isolated via filtration, washed with distilled water, and dried .

Key Parameters:

- Solvent System: Water for initial reaction; glacial acetic acid for bromination.

- Purification: Avoid high-temperature drying to prevent decomposition.

Advanced: How does this compound participate in polymer synthesis, and what analytical methods resolve structural ambiguities?

Methodological Answer:

this compound serves as a monomer in synthesizing cholesterol-modified polymers. For example, it reacts with diethanolamine in THF/H₂O (2:1) to form intermediates, which undergo ring-opening polymerization. Structural confirmation requires:

- IR Spectroscopy: Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1530 cm⁻¹).

- ¹H-NMR (CDCl₃): Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.4–3.6 ppm (BrCH₂), and δ 4.1–4.3 ppm (carbamate OCH₂).

- EI-MS: Molecular ion peaks (e.g., [M]⁺ at m/z 224) confirm molecular weight .

Contradiction Resolution:

Discrepancies in NMR integration ratios may arise from residual solvents or unreacted monomers. Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization in ethanol improves purity .

Basic: What are the standard characterization techniques for this compound derivatives?

Methodological Answer:

- TLC: Monitor reaction progress using UV-active spots (Rf ~0.5 in 70:30 hexane:EtOAc).

- Melting Point: Confirm purity (sharp melting range within 1–2°C).

- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) verifies ≥99% purity for biological assays .

Advanced: How can researchers address conflicting data in the reactivity of this compound under acidic vs. basic conditions?

Methodological Answer:

Under basic conditions (e.g., Na₂CO₃), the carbamate group remains stable, favoring nucleophilic substitution at the bromine site. In contrast, acidic conditions (e.g., H₂SO₄) may hydrolyze the carbamate to release CO₂ and form secondary amines. To resolve contradictions:

- Control Experiments: Compare reaction outcomes in buffered (pH 7–10) vs. unbuffered acidic media.

- Kinetic Studies: Track byproduct formation (e.g., NH₃ via titration) to quantify hydrolysis rates.

- Computational Modeling: DFT calculations predict activation energies for carbamate cleavage pathways .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of brominated vapors.

- Personal Protective Equipment (PPE): Nitrile gloves and lab coats prevent skin contact (risk of alkylation).

- Waste Disposal: Quench excess bromine with NaHSO₃ before aqueous disposal .

Advanced: How does this compound facilitate the synthesis of self-assembling nanostructures in biomedical applications?

Methodological Answer:

In cholesterol-functionalized polymers, this compound introduces amphiphilic properties. For example, copolymerization with poly(L-cysteine) generates micelles that transform into vesicles upon oxidation (e.g., thioether → sulfone). Key steps:

- Synthesis: React with diethanolamine to form a cyclic carbonate monomer.

- Self-Assembly: Dialyze against water to form disk-like micelles (DLS confirms size distribution).

- Application Testing: Fluorescence microscopy tracks cellular uptake of drug-loaded vesicles .

Data Interpretation:

Contradictions in assembly behavior (e.g., micelle vs. vesicle) are resolved by adjusting polymer hydrophobicity (via bromine substitution) or oxidation state .

Basic: What solvents are compatible with this compound in cross-coupling reactions?

Methodological Answer:

- Polar aprotic solvents: DMF, THF, or acetone for SN2 reactions.

- Avoid Protic Solvents: Water or alcohols may hydrolyze the carbamate.

- Catalysts: Use Cu(CH₃CN)₄BF₄ for click chemistry applications .

Advanced: What strategies optimize the yield of this compound in multistep syntheses?

Methodological Answer:

- Stepwise Quenching: Neutralize excess acid/base after each step to prevent side reactions.

- Intermediate Trapping: Use Boc-protected amines to block unintended nucleophilic attack.

- Scale-Up Adjustments: Replace dropwise addition with controlled pumps for bromine introduction to minimize exothermicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.